molecular formula C20H14N2O6 B2995504 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate CAS No. 931717-92-9

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B2995504
CAS No.: 931717-92-9
M. Wt: 378.34
InChI Key: YRSBQGFYCCDYCT-UHFFFAOYSA-N
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Description

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chromenone moiety, and a methoxyphenyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including the methoxyphenyl and oxadiazol groups .

Cellular Effects

It is possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could be influenced by various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

The final step involves the coupling of the 1,2,4-oxadiazole intermediate with the chromenone derivative under suitable conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of base catalysts.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It has been investigated for its interactions with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and methoxyphenyl group but may differ in other substituents.

    Chromenone derivatives: Compounds with the chromenone moiety but different functional groups attached.

Uniqueness

The uniqueness of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate lies in its combination of the oxadiazole ring and chromenone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c1-11(23)26-16-5-3-4-13-10-15(20(24)27-17(13)16)19-21-18(22-28-19)12-6-8-14(25-2)9-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBQGFYCCDYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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